molecular formula C19H21NO3 B8344053 tert-butyl (9-(hydroxymethyl)-9H-fluoren-2-yl)carbamate

tert-butyl (9-(hydroxymethyl)-9H-fluoren-2-yl)carbamate

Cat. No.: B8344053
M. Wt: 311.4 g/mol
InChI Key: CNBJGFZEJYGYLZ-UHFFFAOYSA-N
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Description

tert-butyl (9-(hydroxymethyl)-9H-fluoren-2-yl)carbamate is a chemical compound with a complex structure that includes a fluorenyl group, a hydroxymethyl group, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (9-(hydroxymethyl)-9H-fluoren-2-yl)carbamate typically involves the reaction of 9H-fluoren-2-ylmethanol with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as recrystallization and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (9-(hydroxymethyl)-9H-fluoren-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to form an amine derivative.

    Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: Formation of fluorenyl carboxylic acid derivatives.

    Reduction: Formation of fluorenyl amine derivatives.

    Substitution: Formation of substituted fluorenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (9-(hydroxymethyl)-9H-fluoren-2-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in the development of enzyme inhibitors.

Medicine

In medicine, this compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (9-(hydroxymethyl)-9H-fluoren-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar reactivity but lacking the fluorenyl group.

    9H-fluoren-2-ylmethanol: Contains the fluorenyl group but lacks the carbamate functionality.

    N-Boc-hydroxylamine: Contains a carbamate group but with different substituents.

Uniqueness

tert-butyl (9-(hydroxymethyl)-9H-fluoren-2-yl)carbamate is unique due to the combination of the fluorenyl group and the carbamate functionality. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

tert-butyl N-[9-(hydroxymethyl)-9H-fluoren-2-yl]carbamate

InChI

InChI=1S/C19H21NO3/c1-19(2,3)23-18(22)20-12-8-9-15-13-6-4-5-7-14(13)17(11-21)16(15)10-12/h4-10,17,21H,11H2,1-3H3,(H,20,22)

InChI Key

CNBJGFZEJYGYLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

9-Formyl-2-(Boc-amino)fluorene was suspended in 100 ml methanol and 2.0 g NaBH4 [52.9 mmol, 1.1 equiv with respect to the starting 2-(Boc-amino)fluorene] was added portion wise. The suspension that rapidly cleared up was magnetically stirred until the starting product disappeared for 4 h at room temperature [TLC, Rf=0.57, PE:MTBE (1:2)]. The reaction mixture was diluted with 300 ml H2O and acidified with 15 ml glacial HOAc to pH 5.0, and the precipitate was directly dissolved in 150 ml EtOAc. The organic phase was washed with 3×50 ml sat. NaHCO3 and 1×50 ml brine and dried over anhydrous Na2SO4. The solvent was rotary evaporated to give a solid, which could be used without further purification. The product was analyzed by NMR (13.1 g, 88% yield).
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